molecular formula C4H6Cl2O2 B100798 Methyl 2,2-dichloropropionate CAS No. 17640-02-7

Methyl 2,2-dichloropropionate

Cat. No. B100798
CAS RN: 17640-02-7
M. Wt: 156.99 g/mol
InChI Key: RDYUJBOUMXIDPY-UHFFFAOYSA-N
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Description

Methyl 2,2-dichloropropionate is a chemical compound that is closely related to various chlorinated propionic acids and esters. These compounds are of interest due to their potential applications in synthesis and their chemical behavior under different conditions.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of methyl-(γ-chloropropyl) dichlorosilane was achieved using a silica-supported Karstedt-type catalyst, which improved the yield significantly to 78.42% . Additionally, optically pure methyl S-2-chloropropionate was prepared from methyl R-2-hydroxy propionate using Vilsmeier reagent, which resulted in a high yield of 89% and an optical purity of 98.2% . These methods demonstrate the potential for efficient synthesis of chlorinated propionate derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various techniques. For example, the crystal structure of methyl 2,6-dichloro-2,6-dideoxy-3,4-O-isopropylidene-α-D-altropyranoside was found to be close to a skew-boat conformation, which corresponds with the conformation in solution . Similarly, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid revealed a synplanar-synplanar side-chain conformation . These studies provide insight into the conformational preferences of chlorinated propionate derivatives.

Chemical Reactions Analysis

The reactivity of chlorinated propionates has been investigated in various chemical reactions. Photolysis of 2,2-dichloropropionic acid in aqueous solution led to the formation of several degradation products, indicating that the compound is susceptible to photodegradation . The Hofmann rearrangement was used to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, showing the versatility of chlorinated propionates in chemical transformations . Additionally, the reaction of 2,3-dichloropropene with carbonyl compounds in the presence of lithium powder and DTBB catalyst resulted in methylenic 1,4-diols and substituted methylenic tetrahydrofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated propionates are influenced by their molecular structure. The crystal structure analysis of methyl 2,6-dichloro-2,6-dideoxy-3,4-O-isopropylidene-α-D-altropyranoside and 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid provides information on the bond distances and angles, which are crucial for understanding their reactivity and interactions . The photolysis study of 2,2-dichloropropionic acid revealed the formation of a water-insoluble polymeric product, suggesting that the compound can undergo complex reactions when exposed to light .

Scientific Research Applications

Photolysis in Aqueous Solution

The photolysis of aqueous 2,2-dichloropropionic acid, a close relative of Methyl 2,2-dichloropropionate, has been studied using ultraviolet light. This process leads to the formation of various degradation products such as carbon dioxide, chloride ion, pyruvic acid, acetaldehyde, and 1,1-dichloroethane. A water-insoluble polymeric product was also observed. The study reveals that the additional methyl group in Methyl 2,2-dichloropropionate affects its photochemistry, making it more susceptible to photodegradation compared to its analogs (Tanaka & Wien, 1973).

Synthesis for Scientific Study

Methyl 2,2-dichloropropionate, also known as dalapon, has been synthesized with C-1 or C-2 14C-labeling for research purposes. The carboxyl labeled material was prepared through carbonation, and the product underwent a 4-step reaction sequence for achieving specific labeling. This research is crucial for tracing the compound in environmental and biological systems (Tanaka & Wien, 1976).

Microbial Decomposition

Microorganisms capable of degrading 2,2-dichloropropionic acid have been isolated. Strains of Nocardia and Pseudomonas showed the ability to liberate most of the halogen from this compound. Understanding the microbial decomposition pathways can be valuable for bioremediation and environmental studies (Hirsch & Alexander, 1960).

Hydrogen Bonding Studies

Hydrogen bonding of 2,2-dichloropropionic acid to N-methylacetamide was analyzed using infrared spectra. This study helps in understanding the interaction of Methyl 2,2-dichloropropionate with protein-like structures, contributing to biochemical and pharmaceutical research (Kemp, Stoltz, Herron, & Smith, 1969).

Herbicide Detection in Potable Water

Dalapon, a salt of 2,2-dichloropropionic acid, is a known herbicide and has been detected in potable water as a disinfection by-product. Monitoring its levels and understanding its formation in water supplies is vital for public health and environmental protection (Hawker, Cumming, Watkinson, & Bartkow, 2011).

Bacterial Degradation Studies

Research on bacterial strains capable of degrading Methyl 2,2-dichloropropionate, such as Methylobacterium sp. HJ1, provides insights into biodegradation mechanisms. These studies are crucial for developing strategies to mitigate environmental pollution caused by halogenated compounds (Jing, Taha, Pakingking, Wahab, & Huyop, 2008).

Novel Bacterial Species for Degradation

Identification of new bacterial species that can degrade 2,2-dichloropropionic acid expands our understanding of bioremediation potentials and environmental detoxification strategies (Almaki, Nasiri, Soon, & Huyop, 2016).

Safety And Hazards

MDCP is a combustible liquid that can cause severe skin burns and eye damage. It is also suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

methyl 2,2-dichloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O2/c1-4(5,6)3(7)8-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYUJBOUMXIDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066233
Record name Methyl 2,2-dichloropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dichloropropionate

CAS RN

17640-02-7
Record name Propanoic acid, 2,2-dichloro-, methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,2-dichloro-, methyl ester
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Record name Propanoic acid, 2,2-dichloro-, methyl ester
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Record name Methyl 2,2-dichloropropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,2-dichloropropanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
DC Garratt - Analyst, 1961 - pubs.rsc.org
Several possible methods of determining the principal constituent of commercial sodium 2, 2-dichloropropionate have been investigated and compared, and procedures for determining …
Number of citations: 4 pubs.rsc.org
FS Tanaka, RG Wien - Journal of Labelled Compounds and …, 1976 - Wiley Online Library
A widely used herbicide, 2,2‐dichloropropionic acid (dalapon), was synthesized with 14 C‐labeling in the C‐1 or C‐2 positions. The carboxyl labeled material was prepared in 55% …
IOO Korhonen - Journal of Chromatography A, 1981 - Elsevier
Photochlorination of propionyl chloride with chlorine in the liquid phase at room temperature gives all eleven chloropropionyl chlorides from the mono-to the pentachloro isomer. The …
Number of citations: 18 www.sciencedirect.com
Y Ishino, M Mihara, S Nishihama… - Bulletin of the Chemical …, 1998 - journal.csj.jp
A combination of zinc metal and a catalytic amount of chlorotrimethylsilane has been found to promote the transformation of various aldehydes and ketones with gem-dichloro …
Number of citations: 37 www.journal.csj.jp
PAA Klusener, W Kulik, L Brandsma - The Journal of Organic …, 1987 - ACS Publications
Regiospecific (mono) functionalization of dilithiated isopropenylacetylene LiC= CC (= CH2) CH2Li with a large number of electrophilic reagents (“E+”) gave the compounds HC= CC (= …
Number of citations: 33 pubs.acs.org
PP Nicholas - The Journal of Organic Chemistry, 1987 - ACS Publications
Tertiary phosphine complexes of palladium (O) catalyze the amidation ofvinyl chloride (VC1) with carbon monoxide and amines. The reaction is surprisingly fast and gives high yields of …
Number of citations: 38 pubs.acs.org
B Bonnefille, O Karlsson, MB Rian… - Environmental …, 2023 - ACS Publications
Nontarget mass spectrometry has great potential to reveal patterns of water contamination globally through community science, but few studies are conducted in low-income countries, …
Number of citations: 1 pubs.acs.org
FJ Upsher, LE Fletcher - 1996 - apps.dtic.mil
There is increasing global disquiet about the concentration of chlorine compounds found in the natural environment. When chlorine is mixed with ship sewage up to 10 of applied …
Number of citations: 4 apps.dtic.mil

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